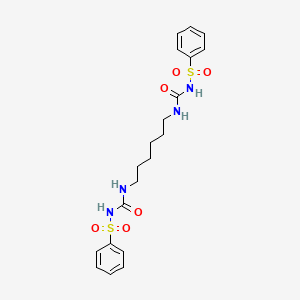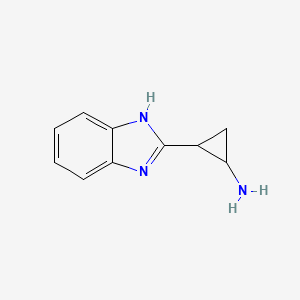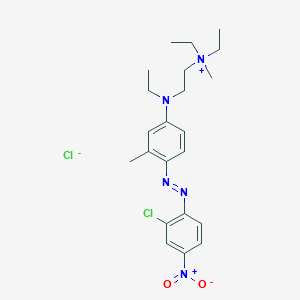
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a dioxothiolan ring attached to a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine typically involves the reaction of 3-aminothiolane with phenylhydrazine under specific conditions. The process may require the use of solvents such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The reaction is often catalyzed by a strong base, such as potassium hydroxide (KOH), to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The phenylhydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
科学的研究の応用
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The dioxothiolan ring and phenylhydrazine moiety contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
1-(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine stands out due to its unique combination of a dioxothiolan ring and a phenylhydrazine moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
884-49-1 |
|---|---|
分子式 |
C10H14N2O2S |
分子量 |
226.30 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChIキー |
RFTNJABYPCOMMW-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


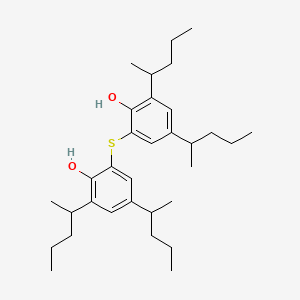
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
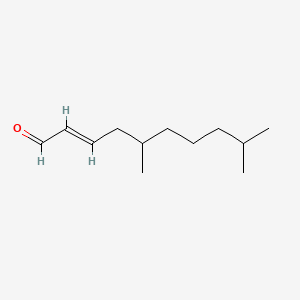



![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
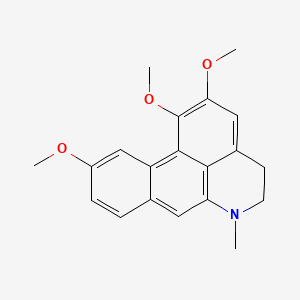
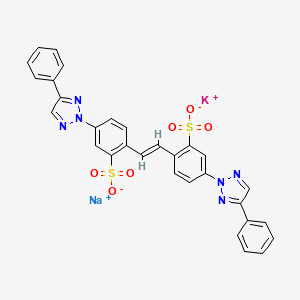
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
